![molecular formula C16H17N3 B11764299 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline is a compound that features a benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline typically involves the formation of the benzimidazole ring followed by the introduction of the aniline moiety. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core. Subsequent alkylation with a suitable alkyl halide introduces the ethyl group, and finally, the aniline group is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
化学反応の分析
Types of Reactions
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkyl halides or acyl halides for substitution reactions. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Medicine: The compound’s structure suggests it could be used in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of materials with specific electronic or optical properties, making it valuable in the development of new technologies
作用機序
The mechanism of action of 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological molecules, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and processes, resulting in the compound’s observed effects .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound of 3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline, benzimidazole itself is a well-known structure with various applications.
5-Methylbenzimidazole: A methylated derivative of benzimidazole, similar to the core structure of the compound .
2-Phenylbenzimidazole: Another derivative with a phenyl group, used in various applications including UV filters in sunscreens
Uniqueness
This compound is unique due to the specific combination of the benzimidazole core with the aniline moiety and the ethyl linker. This unique structure imparts specific properties that can be exploited in various applications, distinguishing it from other similar compounds .
特性
分子式 |
C16H17N3 |
|---|---|
分子量 |
251.33 g/mol |
IUPAC名 |
3-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C16H17N3/c1-11-5-7-14-15(9-11)19-16(18-14)8-6-12-3-2-4-13(17)10-12/h2-5,7,9-10H,6,8,17H2,1H3,(H,18,19) |
InChIキー |
OLLSJOABQGIRFX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC3=CC(=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


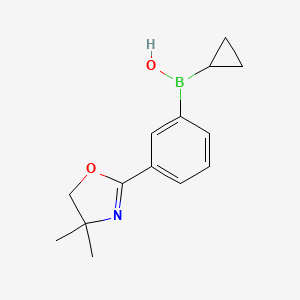
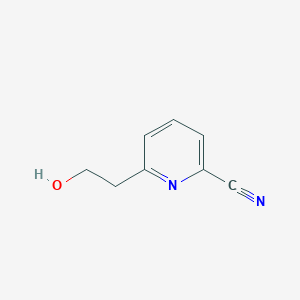
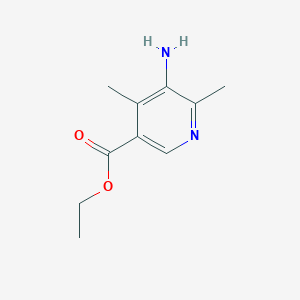

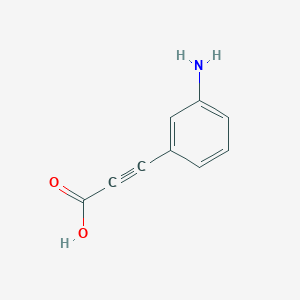
![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
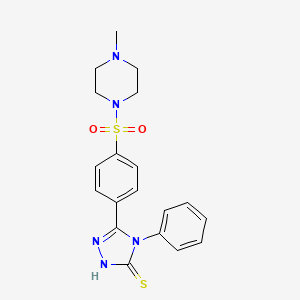
![7-Chloro-8-methylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11764245.png)
![(S)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11764255.png)
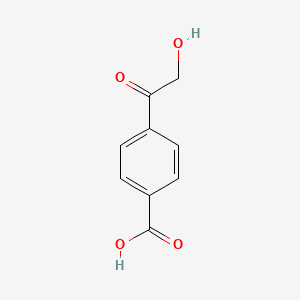
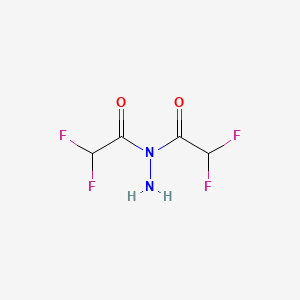
![5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole dihydrobromide](/img/structure/B11764283.png)
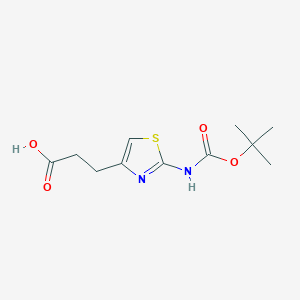
![7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11764287.png)
